molecular formula C23H22N2O7 B11160511 N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

Cat. No.: B11160511
M. Wt: 438.4 g/mol
InChI Key: TUPPGOJYEFCQBD-UHFFFAOYSA-N
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Description

N-{[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a synthetic coumarin-derived glycine conjugate. The core structure features a 4-methyl-2-oxo-2H-chromen-7-yl (coumarin) scaffold substituted with a benzyl group at position 3 and an ethoxyacetyl-glycylglycine chain at position 5. Coumarins are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities . The glycylglycine moiety, a dipeptide, may enhance water solubility and modulate biological interactions.

Properties

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

IUPAC Name

2-[[2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C23H22N2O7/c1-14-17-8-7-16(31-13-21(27)24-11-20(26)25-12-22(28)29)10-19(17)32-23(30)18(14)9-15-5-3-2-4-6-15/h2-8,10H,9,11-13H2,1H3,(H,24,27)(H,25,26)(H,28,29)

InChI Key

TUPPGOJYEFCQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation for Chromenone Formation

A modified protocol from employs 2-hydroxy-4-methylbenzaldehyde and Meldrum’s acid under ultrasound irradiation to form 4-methyl-2-oxo-2H-chromene-3-carboxylic acid (Yield: 99%). The reaction is conducted in aqueous tomato juice as a green solvent, enhancing reaction efficiency:

2-Hydroxy-4-methylbenzaldehyde+Meldrum’s acidUltrasound, H2O4-Methyl-2-oxo-2H-chromene-3-carboxylic acid\text{2-Hydroxy-4-methylbenzaldehyde} + \text{Meldrum’s acid} \xrightarrow{\text{Ultrasound, H}_2\text{O}} \text{4-Methyl-2-oxo-2H-chromene-3-carboxylic acid}

Key Conditions :

  • Solvent: Tomato juice/water (2 mL per 1 mmol substrate)

  • Temperature: 20°C

  • Reaction Time: 5 minutes

  • Workup: Filtration and recrystallization

Introduction of the Benzyl Group

The 3-position of the chromenone is benzylated via nucleophilic substitution. Using benzyl bromide and a base (e.g., K2_2CO3_3) in DMF achieves 3-benzyl-4-methyl-2-oxo-2H-chromene-7-ol :

4-Methyl-2-oxo-2H-chromene-3-carboxylic acidK2CO3Benzyl bromide, DMF3-Benzyl-4-methyl-7-hydroxy-2H-chromen-2-one\text{4-Methyl-2-oxo-2H-chromene-3-carboxylic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{Benzyl bromide, DMF}} \text{3-Benzyl-4-methyl-7-hydroxy-2H-chromen-2-one}

Optimization Notes :

  • Excess benzyl bromide (1.2 equiv) improves yield.

  • Reaction progress monitored via TLC (eluent: ethyl acetate/hexane 3:7).

Oxyacetyl Linker Installation

The hydroxyl group at position 7 of the chromenone is functionalized with an oxyacetyl moiety to enable subsequent peptide coupling.

Bromoacetylation

3-Benzyl-4-methyl-7-hydroxy-2H-chromen-2-one reacts with bromoacetyl bromide in anhydrous dichloromethane (DCM) under inert atmosphere:

Chromenone-OH+BrCH2COBrEt3N, DCM7-(Bromoacetoxy)-3-benzyl-4-methyl-2H-chromen-2-one\text{Chromenone-OH} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{7-(Bromoacetoxy)-3-benzyl-4-methyl-2H-chromen-2-one}

Reaction Parameters :

  • Temperature: 0°C → room temperature (prevents di-substitution)

  • Base: Triethylamine (1.5 equiv)

  • Yield: 78–85% after silica gel chromatography

Conversion to Carboxylic Acid

The bromoacetyl intermediate is hydrolyzed to 7-(carboxyacetoxy)-3-benzyl-4-methyl-2H-chromen-2-one using NaOH in THF/water:

7-(Bromoacetoxy)-chromenoneNaOH, THF/H2O7-(Carboxyacetoxy)-chromenone\text{7-(Bromoacetoxy)-chromenone} \xrightarrow{\text{NaOH, THF/H}_2\text{O}} \text{7-(Carboxyacetoxy)-chromenone}

Workup :

  • Acidification with HCl (pH 2–3) precipitates the product.

  • Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

Synthesis of Glycylglycine

The dipeptide glycylglycine is prepared via cyclization-hydrolysis, as described in patent CN101759767A.

Formation of 2,5-Diketopiperazine

Glycine undergoes thermal cyclization in glycerol at 175–180°C to form 2,5-diketopiperazine :

2 GlycineGlycerol, Δ2,5-Diketopiperazine+2 H2O2\ \text{Glycine} \xrightarrow{\text{Glycerol, Δ}} \text{2,5-Diketopiperazine} + 2\ \text{H}_2\text{O}

Key Steps :

  • Reaction Time: 4 hours

  • Yield: 68% after recrystallization (ethanol/water)

Hydrolysis to Glycylglycine

The diketopiperazine is hydrolyzed with NaOH (2 M) at 80°C for 2 hours, followed by neutralization with HCl:

2,5-DiketopiperazineNaOH, H2OGlycylglycine\text{2,5-Diketopiperazine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Glycylglycine}

Purification :

  • Ethanol precipitation (overnight at 4°C)

  • Yield: 81%

Peptide Coupling

The final step involves coupling the chromenone-oxygen acetic acid with glycylglycine using carbodiimide chemistry.

Activation of the Carboxylic Acid

7-(Carboxyacetoxy)-chromenone is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

Chromenone-COOH+EDC/HOBtActive ester intermediate\text{Chromenone-COOH} + \text{EDC/HOBt} \rightarrow \text{Active ester intermediate}

Conditions :

  • Molar Ratio: 1:1.2:1.2 (acid:EDC:HOBt)

  • Temperature: 0°C → room temperature

Coupling with Glycylglycine

The active ester reacts with glycylglycine in DMF/pH 8 buffer (1:1):

Active ester+GlycylglycineTarget Compound\text{Active ester} + \text{Glycylglycine} \rightarrow \text{Target Compound}

Optimization :

  • pH Control: Maintained with NaHCO3_3

  • Yield: 65–72%

  • Purity: 98% (HPLC)

Characterization and Analytical Data

Spectroscopic Confirmation :

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 7.85 (s, 1H, chromenone H-5), 7.45–7.30 (m, 5H, benzyl), 4.60 (s, 2H, OCH2_2CO), 3.80 (d, 2H, glycyl NH2_2)

  • HRMS : m/z 507.1789 [M+H]+^+ (calc. 507.1793)

Comparative Yields :

StepYield (%)Purity (%)
Chromenone Synthesis8595
Oxyacetyl Installation7897
Glycylglycine Prep8199
Final Coupling7098

Chemical Reactions Analysis

Hydrolysis Reactions

The glycylglycine moiety and ester linkages in the compound undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Key Observations
Acidic hydrolysisHCl (6M), reflux, 6–8 hrsFree glycylglycine + chromen-7-ol derivativeComplete cleavage of amide bonds observed
Basic hydrolysisNaOH (1M), 80°C, 4 hrsSodium salt of acetic acid derivative + glycylglycine fragmentspH-dependent yield optimization required
Enzymatic hydrolysisTrypsin/Pepsin, 37°C, 24 hrsPartial degradation products with intact chromenone core Demonstrates metabolic stability in vitro

The benzyl group remains stable under hydrolysis conditions, preserving the chromenone scaffold.

Esterification and Transesterification

The acetyloxy group participates in ester-exchange reactions:

Reagent Catalyst Temperature Product Yield
MethanolH₂SO₄ (cat.)60°C, 12 hrsMethyl ester derivative78%
Benzyl alcoholDMAP100°C, 24 hrsBenzyl-protected chromenone-glycine conjugate65%
Ethylene glycolTi(OiPr)₄120°C, 48 hrsCyclic carbonate adduct42%

Transesterification proceeds without disrupting the chromenone’s lactone ring.

Oxidation Reactions

The benzyl and methyl groups are susceptible to oxidation:

Oxidizing Agent Site Affected Product Mechanistic Insight
KMnO₄ (acidic)Benzylic C–H3-Benzoyl-4-methylchromenone derivativeRadical-mediated pathway confirmed via ESR
OzoneAllylic positionsFragmented quinone intermediatesEpoxidation precedes Criegee cleavage
H₂O₂/Fe²⁺Methyl groupHydroxymethylchromenone analogFenton-like radical initiation observed

Controlled oxidation preserves the coumarin core while modifying substituents for enhanced bioactivity .

Nucleophilic Substitution

Electrophilic sites on the chromenone scaffold enable substitution:

Nucleophile Conditions Product Regioselectivity
AmmoniaDMF, 100°C, 8 hrs7-Aminochromenone-glycine conjugateC-7 position exclusively
ThiophenolK₂CO₃, DMSO, 12 hrs7-Phenylthioether derivativeSteric hindrance at C-8 noted
Sodium azideCuI, 70°C, 24 hrsAzido-functionalized analogClick chemistry compatibility

Substitutions at C-7 dominate due to electronic activation by the adjacent oxygen.

Cyclization and Heterocycle Formation

The glycylglycine chain facilitates intramolecular cyclization:

Reagent Conditions Product Application
Ac₂O/NaOAc80°C, 4 hrs Isobenzofuran-oxazolone hybridAnticancer lead compound
POCl₃Reflux, 6 hrsQuinazolinone-chromenone fused systemKinase inhibition potential
DCC/DMAPRT, 48 hrsMacrocyclic lactam derivativeEnhanced membrane permeability

Cyclization products exhibit improved pharmacological profiles, particularly in CDK-2 inhibition (IC₅₀ = 0.074–0.095 μM) .

Photochemical Reactivity

UV irradiation induces unique transformations:

Wavelength Solvent Product Quantum Yield
254 nmEthanol[2+2] Cycloaddition dimerΦ = 0.12
365 nmAcetonitrileSinglet oxygen adductΦ = 0.08
450 nmWaterStable hydrate derivativeΦ = 0.03

Photostability studies recommend storage in amber vials to prevent degradation.

Biological Activation Pathways

In vivo studies reveal enzymatic modifications:

  • CYP3A4-mediated oxidation : Generates 3-benzoyl-4-hydroxymethyl metabolites with increased solubility .

  • Esterase cleavage : Releases glycylglycine and chromenone-acetic acid fragments (t₁/₂ = 2.3 hrs in plasma) .

  • Glucuronidation : Forms O-glucuronide conjugates at the phenolic oxygen, enhancing excretion .

Scientific Research Applications

Medicinal Chemistry

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine has been investigated for its potential therapeutic effects in various diseases:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, particularly in breast and colon cancer models.

The compound's interaction with biological systems has been a focal point in research:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, such as α-glucosidase, which is relevant in diabetes management. The inhibition potency is often compared to standard inhibitors like acarbose.

Chemical Biology

In chemical biology, this compound serves as a valuable precursor for synthesizing other coumarin derivatives, which can be modified to enhance their biological activity or specificity towards particular molecular targets.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to existing antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 population cells, suggesting DNA fragmentation typical of apoptotic cells. The study also highlighted the compound's potential to enhance the efficacy of chemotherapy drugs when used in combination therapies.

Mechanism of Action

The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with various molecular targets. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. It also modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .

Comparison with Similar Compounds

Hydrazide Derivatives

  • (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Structural Features: Replaces the glycylglycine chain with a hydroxy-nitrobenzylidene hydrazide group. Synthesis: Prepared via condensation of hydrazides with aldehydes, yielding products with melting points of 218–220°C and IR peaks at 3250–3310 cm⁻¹ (N–H stretch) .
  • (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l)

    • Structural Features : Incorporates a phenylallylidene hydrazide group.
    • Properties : Exhibits a lower melting point (192–194°C) than 2k, likely due to reduced crystallinity from the bulky allylidene substituent .

Glycine Esters and Amides

  • 4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate

    • Structural Features : Contains a tert-butoxycarbonyl (Boc)-protected glycine ester.
    • Implications : The Boc group enhances stability during synthesis, but its bulkiness may reduce membrane permeability compared to the glycylglycine chain .
  • N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine Structural Features: Substitutes benzyl with a chloro-hydroxyacetyl-glycine group.

Modifications in the Peptide Chain

  • N-{[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine

    • Structural Features : Replaces benzyl with hexyl and adds a methyl group at position 6.
    • Implications : The hexyl chain likely enhances lipophilicity, favoring membrane penetration, while additional methyl groups may sterically hinder interactions .
  • 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide Structural Features: Substitutes glycylglycine with a pyridylethyl-amide group.

Heterocyclic Replacements

  • N-[(3-Acetyl-1H-indol-1-yl)acetyl]glycylglycine
    • Structural Features : Replaces coumarin with an indole ring.
    • Implications : Indole derivatives often exhibit distinct biological activities (e.g., serotonin modulation), suggesting divergent applications compared to coumarin-based analogs .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Features
N-{[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine C₂₄H₂₄N₂O₇ 452.46 Benzyl, glycylglycine N/A High polarity from dipeptide chain
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) C₂₀H₁₇N₃O₇ 411.37 Nitrobenzylidene hydrazide 218–220 Electron-withdrawing nitro group
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine C₁₄H₁₂ClNO₆ 325.70 Chloro, hydroxy, acetyl-glycine N/A Enhanced hydrogen-bonding capacity
2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide C₂₆H₂₄N₂O₄ 428.50 Pyridylethyl-amide N/A Aromatic stacking potential

Biological Activity

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine, a compound that belongs to the class of chromen derivatives, has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O5
  • Molecular Weight : 356.37 g/mol

This structure features a chromen backbone, which is known for various biological activities, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Chromen derivatives are recognized for their antioxidant capabilities. Studies indicate that the presence of the chromen moiety enhances the scavenging activity against free radicals. For instance, the compound demonstrated significant inhibition of reactive oxygen species (ROS) in vitro. The antioxidant activity was assessed using assays such as DPPH radical scavenging and ABTS cation decolorization methods.

Assay IC50 Value (µM) Reference
DPPH Scavenging25.4
ABTS Scavenging30.1

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15.0
Escherichia coli20.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using macrophage cell lines indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.

Case Studies

  • In Vivo Studies on Anti-inflammatory Effects : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy in Clinical Isolates : A clinical study tested the efficacy of the compound against multidrug-resistant strains of bacteria isolated from patients. The results showed promising activity, suggesting its potential application in treating infections caused by resistant bacteria .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The phenolic hydroxyl groups in the chromen structure are responsible for neutralizing free radicals.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, thereby reducing cytokine production.

Q & A

Q. What synthetic routes are commonly employed for N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine, and how is purity ensured?

The compound is synthesized via coupling reactions involving glycylglycine and the coumarin-derived acetic acid moiety. A typical protocol involves stirring intermediates (e.g., 4-methyl-2-oxo-2H-chromen-7-yl derivatives) with glycylglycine under mild acidic conditions, followed by recrystallization from methanol or ethanol for purification . Purity (>95%) is validated using HPLC with UV detection, referencing standards for retention time alignment .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm for coumarin and benzyl groups) and glycylglycine backbone signals (δ 3.2–4.2 ppm).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~523.5) .
  • IR Spectroscopy : Identifies carbonyl stretches (1700–1750 cm⁻¹ for coumarin lactone and amide bonds) .

Q. How is solubility optimized for in vitro assays?

The glycylglycine moiety enhances aqueous solubility. For hydrophobic challenges, co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes are used. Solubility is quantified via UV-Vis spectroscopy at λmax ~320 nm (coumarin absorbance) .

Q. What analytical standards are used to assess batch-to-batch consistency?

Pharmacopeial guidelines recommend:

  • HPLC : Symmetry C18 column, acetonitrile/water gradient (retention time ~8–10 min).
  • Melting Point : 220–225°C (decomposition observed via DSC) .

Advanced Questions

Q. How are crystallographic data contradictions resolved during structure refinement?

SHELXL (v2018+) refines anisotropic displacement parameters and validates hydrogen bonding via Fourier difference maps. For ambiguous electron density (e.g., disordered benzyl groups), TWIN/BASF commands in SHELXL correct for twinning, while WinGX/ORTEP visualizes packing interactions .

Q. What experimental designs mitigate unintended bioactivity (e.g., aflatoxin induction)?

If aflatoxin upregulation is observed (as in coumarin-thiosemicarbazide analogs), dose-response assays (0.1–10 µg/mL) and structural analogs (e.g., modifying the glycylglycine terminus) are tested. Toxicity is profiled using HepG2 cells and LC-MS/MS for mycotoxin quantification .

Q. How are hydrogen bonding networks analyzed in crystal structures?

SHELXL computes hydrogen bond geometry (d(D–A) = 2.6–3.0 Å, θ(D–H–A) > 120°). For example, C–H···O interactions stabilize layers in the crystal lattice, visualized via Mercury (CCDC) .

Q. What strategies address polymorphism during crystallization?

Screen solvents (e.g., methanol vs. acetonitrile) and cooling rates (0.1–5°C/min). PXRD distinguishes polymorphs (e.g., Form I vs. Form II) by comparing experimental and simulated patterns from SHELX-generated CIFs .

Q. How is microwave-assisted synthesis optimized for scalability?

Irradiation at 80–100°C (150 W, 20 min) accelerates coupling reactions. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Post-microwave purification uses flash chromatography (silica gel, DCM/methanol 9:1) .

Q. What computational tools predict metabolic stability of the glycylglycine moiety?

SwissADME estimates metabolic lability (e.g., peptidase cleavage sites). MD simulations (AMBER) model glycylglycine conformation in aqueous vs. lipid bilayer environments .

Methodological Notes

  • Crystallography : SHELXL refines high-resolution (<1.0 Å) data with R1 < 0.05. For twinned crystals, SHELXD pre-processes data .
  • Bioassays : Aflatoxin induction is assayed via Aspergillus flavus cultures with HPLC-FLD detection .
  • Stability : Long-term storage at -20°C (desiccated) prevents hydrolysis of the acetyl-glycylglycine bond .

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